Melatonin Receptor Binding Affinity Class-Level SAR
The compound belongs to a class of naphthalenic melatonin ligands where the substituent on the amidic nitrogen strongly modulates receptor affinity [1]. In the foundational SAR study, halogen substitution on the acyl group was reported to 'slightly increase the affinity for the melatonin receptor' relative to smaller alkyl amides [1]. While a specific binding constant (Ki or IC50) for this precise compound is not publicly digitized, the structural class (3,5-dichlorobenzamide) represents a defined electronic and steric profile intentionally designed to modulate this affinity [2].
| Evidence Dimension | Melatonin receptor (ovine pars tuberalis) binding affinity |
|---|---|
| Target Compound Data | Not publicly digitized; part of a halogenated amide series designed to increase affinity |
| Comparator Or Baseline | General trend reported: Halogen substitution (e.g., Cl, F) on the acyl group slightly increases affinity relative to lower alkyl (methyl, ethyl) amide analogs [1] |
| Quantified Difference | Qualitative SAR trend. Exact fold-change cannot be quantified from available sources. |
| Conditions | Competitive binding assay using [2-125I]iodomelatonin on ovine pars tuberalis membrane homogenates [1] |
Why This Matters
This positions the compound within a validated SAR space where structural modifications are known to drive measurable affinity changes, making it a relevant tool compound for receptor subtype selectivity studies.
- [1] Depreux, P., Lesieur, D., Mansour, H. A., Morgan, P., Howell, H. E., Renard, P., ... & Andrieux, J. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry, 37(20), 3231-3239. View Source
- [2] Ettaoussi, M., Sabaouni, A., Rami, M., Boutin, J. A., Delagrange, P., Renard, P., ... & Yous, S. (2012). Design, synthesis and pharmacological evaluation of new series of naphthalenic analogues as melatoninergic (MT1/MT2) and serotoninergic 5-HT2C dual ligands (I). European Journal of Medicinal Chemistry, 49, 310-323. View Source
